molecular formula C6H15Br2N B015075 6-Bromohexylamine Hydrobromide CAS No. 14502-76-2

6-Bromohexylamine Hydrobromide

Cat. No.: B015075
CAS No.: 14502-76-2
M. Wt: 261 g/mol
InChI Key: YVSSXFHBAIZVEW-UHFFFAOYSA-N
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Description

6-Bromohexylamine Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C6H15Br2N and its molecular weight is 261 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Rearrangement Studies : It is used for studying the rearrangement of 6- and 7-halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils in concentrated hydrohalic acids (McCord et al., 1982).

  • Synthesis of Spermidine and Spermine Analogues : The compound is employed in the synthesis of novel oxa-isosteres of spermidine and spermine (Lin, Maguire, & Brown, 1994).

  • Synthesis of Folic Acid Analogues : It is used in the synthesis of 10-propargylfolic acid, an analogue of folic acid (Piper, Mccaleb, & Montgomery, 1987).

  • Pyrimidine-Annelated Heterocycles Synthesis : The compound aids in the synthesis of pyrimidine-annelated heterocycles (Majumdar et al., 2001).

  • Radiation Research : It is utilized as a method for detecting materials that alter the radiation response of mammalian cells (Bases, 1959).

  • Preparation of Hydroxypyridine : 6-Bromohexylamine Hydrobromide is used in the preparation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010).

  • Antitussive Agent : It has shown cough-inhibiting properties in animals and has potential as an antitussive agent in humans (Cass & Frederik, 1953).

  • Photoremovable Protecting Group : this compound can be used as a photoremovable protecting group for aldehydes and ketones (Lu, Fedoryak, Moister, & Dore, 2003).

  • Synthesis of Brominated Pyrimidine Derivatives : It is used in the synthesis of brominated derivatives of hydrochlorides of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones (Mukarramov, 2014).

Biochemical Analysis

Biochemical Properties

6-Bromohexylamine Hydrobromide acts as a nucleophile in organic reactions, exhibiting the ability to interact with diverse electrophilic substrates such as alkenes, aldehydes, and ketones . It also interacts with a variety of nucleophiles like amines and alcohols . Furthermore, it can function as a base in the deprotonation of carboxylic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a nucleophile. It interacts with diverse electrophilic substrates, leading to changes in their structure and function . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.

Properties

IUPAC Name

6-bromohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSXFHBAIZVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661826
Record name 6-Bromohexan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14502-76-2
Record name 6-Bromohexan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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